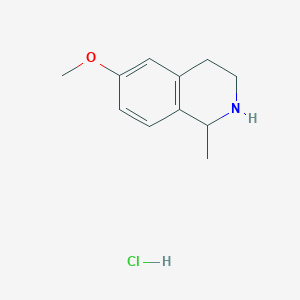
1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride
説明
1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride is a semi-synthetic hydrogenated ketone derivative of morphine . It has a molecular formula of CHNO, an average mass of 193.242 Da, and a monoisotopic mass of 193.110275 Da .
Synthesis Analysis
Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (Tic P) have been developed . The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis
The molecular structure of this compound is derived from morphine in the modification of the hydroxyl group in the carbon 6 to a carbonyl and the absence of a double bond between the carbon 7 and 8 .科学的研究の応用
Methoxy-substituted Isoquinolines in Cancer Research
Methoxy-substituted isoquinolines, including 1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline, have been studied for their role in inhibiting tubulin polymerization, a key process in cancer cell division. This inhibition is a crucial mechanism of action for certain cytostatics, which are agents used in chemotherapy. For instance, specific derivatives of this compound have demonstrated significant cytostatic activity in human breast cancer cells, with a correlation observed between their antiproliferative activity and disruption of microtubule assembly, akin to the action of colchicine, a well-known anti-cancer drug (Gastpar et al., 1998).
Neuroprotective and Neurotoxic Effects
Various derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline have been synthesized and assessed for their neurotoxicity and neuroprotective activities. Studies have found that hydroxyl substitutions reduce toxicity, while methoxyl substitutions increase it. Some hydroxy-derivatives have shown potential in treating Parkinson's disease due to their greater efficacy in neuroprotection (Okuda, Kotake, & Ohta, 2003).
Pharmacological Effects on Blood Pressure and Respiration
Research dating back to the 1940s has explored the relative pharmacological effects of various isoquinoline derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, on blood pressure and respiration. These studies found that specific substitutions at different positions can significantly alter the compounds' pharmacological properties, affecting their stimulatory or inhibitory effects on blood pressure and smooth muscle activity (Hjort et al., 1942).
Anticancer Agents Synthesis
Further research has been conducted on synthesizing substituted tetrahydroisoquinolines as potential anticancer agents. These compounds have been evaluated for their in vitro anti-cancer activity on various breast cancer cell lines, demonstrating promising cytotoxic effects, making them potential candidates for pharmaceutical development (Redda, Gangapuram, & Ardley, 2010).
HIV-1 Integrase and Reverse Transcriptase Inhibition
Certain hydroxyisoquinoline derivatives have been found to inhibit HIV-1 integrase and reverse transcriptase ribonuclease H, critical enzymes in the HIV replication cycle. This discovery points towards potential applications in developing new antiviral drugs targeting HIV (Billamboz et al., 2011).
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), a related compound, acts as an antidopaminergic agent . This suggests that 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might interact with dopamine receptors or other components of the dopaminergic system.
Biochemical Pathways
It is known that 1metiq, a related compound, affects dopamine catabolism . This suggests that 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might also influence pathways related to dopamine metabolism.
特性
IUPAC Name |
6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZVVJCAXPAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
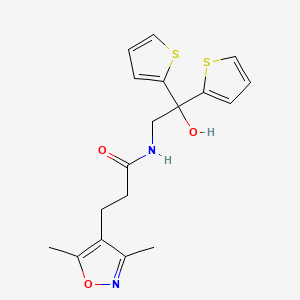
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2843156.png)
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B2843157.png)
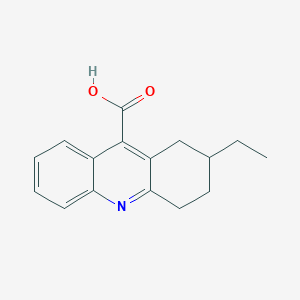
![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)
![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)
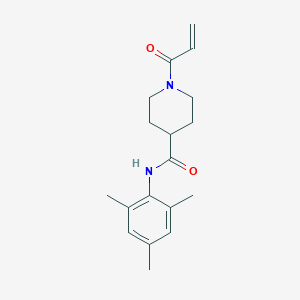
![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)

![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)
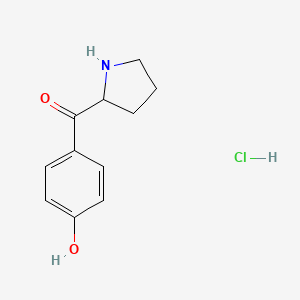
![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)

